Product packaging for Norcocaethylene(Cat. No.:CAS No. 137220-02-1)

Norcocaethylene

Cat. No.: B1195793
CAS No.: 137220-02-1
M. Wt: 303.35 g/mol
InChI Key: MABVIZVTLRQVOB-LJISPDSOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Norcocaethylene is a pharmacologically active and highly toxic metabolite formed in the body during the concurrent use of cocaine and ethanol (alcohol) . It is generated through the transesterification of norcocaine or the N-demethylation of cocaethylene . Research has established that this compound is the most toxic of all known cocaine metabolites, with animal studies showing it has a lower LD50 (indicating higher toxicity) than cocaine, cocaethylene, or norcocaine . Its primary research value lies in the study of substance abuse, particularly in understanding the mechanisms behind the potentiated toxicity and increased risk of sudden death associated with polysubstance use of cocaine and alcohol . Investigations into its hepatotoxicity are also critical, as it has been detected in liver tissue and is considered a significant contributor to the liver damage observed when cocaine and alcohol are co-ingested . Furthermore, the detection of this compound, along with cocaethylene, in biological samples like hair and blood serves as a definitive biomarker for the simultaneous consumption of cocaine and alcohol, which is a valuable tool in forensic and clinical toxicology . This product is intended for research applications only, specifically in toxicology, forensic science, and metabolic studies. It is not for diagnostic or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H21NO4 B1195793 Norcocaethylene CAS No. 137220-02-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

137220-02-1

Molecular Formula

C17H21NO4

Molecular Weight

303.35 g/mol

IUPAC Name

ethyl (1R,2R,3S,5S)-3-benzoyloxy-8-azabicyclo[3.2.1]octane-2-carboxylate

InChI

InChI=1S/C17H21NO4/c1-2-21-17(20)15-13-9-8-12(18-13)10-14(15)22-16(19)11-6-4-3-5-7-11/h3-7,12-15,18H,2,8-10H2,1H3/t12-,13+,14-,15+/m0/s1

InChI Key

MABVIZVTLRQVOB-LJISPDSOSA-N

SMILES

CCOC(=O)C1C2CCC(N2)CC1OC(=O)C3=CC=CC=C3

Isomeric SMILES

CCOC(=O)[C@@H]1[C@H]2CC[C@H](N2)C[C@@H]1OC(=O)C3=CC=CC=C3

Canonical SMILES

CCOC(=O)C1C2CCC(N2)CC1OC(=O)C3=CC=CC=C3

Synonyms

3-(benzoyloxy)-8-azabicyclo(3.2.1)octane-2-carboxylic acid ethyl ester
benzoylnorecgonine ethyl ester
norcocaethylene

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies for Norcocaethylene

Methodologies for Norcocaethylene Synthesis from Precursor Compounds

The synthesis of this compound can be achieved through two principal metabolic and chemical pathways: the N-demethylation of cocaethylene (B1209957) or the transesterification of norcocaine (B1214116). nih.govuky.edu These pathways exploit the chemical reactivity of the tropane (B1204802) alkaloid core structure.

N-demethylation is a key chemical transformation for modifying the tropane ring at the nitrogen position. This process removes the N-methyl group from a tropane alkaloid, yielding its "nor-" counterpart. In the context of this compound synthesis, this involves the N-demethylation of its direct precursor, cocaethylene, or the N-demethylation of cocaine to produce norcocaine, which can then be converted to this compound. nih.govmdpi.com

Several methods have been developed for the N-demethylation of tropane alkaloids:

Electrochemical N-demethylation : This method offers a practical and selective approach to convert tropane alkaloids to their nortropane derivatives. rsc.orgresearchgate.net The process is typically conducted in a simple electrochemical cell at room temperature, using a mixture of ethanol (B145695) or methanol (B129727) and water. rsc.orgresearchgate.net Mechanistic studies indicate the reaction proceeds through the formation of an iminium intermediate, which is then hydrolyzed. rsc.orgresearchgate.net This technique has been successfully applied to cocaine, demonstrating its viability for generating nor-alkaloids. rsc.org It avoids hazardous oxidizing agents and toxic solvents often used in traditional methods. researchgate.net

Metal-Catalyzed Oxidation : Various methods utilize metal catalysts in the presence of an oxidizing agent. google.comwipo.int Catalysts such as those based on palladium (e.g., Pd(OAc)₂) or copper (e.g., Cu(OAc)₂) can effect N-demethylation. wipo.int The reaction can be performed as a one-pot, single-phase method, reacting the N-methylated alkaloid with the metal catalyst and an oxidizing agent like oxygen or ammonium (B1175870) persulfate. wipo.intgoogle.com

Chloroformate Reagents : The use of chloroformate reagents, such as 1-chloroethyl chloroformate (ACE-Cl), provides another effective route for N-demethylation. nih.gov This method involves reacting the tropane alkaloid with ACE-Cl, often in a solvent like dichloroethane, followed by hydrolysis (e.g., with methanol) to yield the N-demethylated product. nih.gov This approach has been specifically used to demethylate cocaine to produce norcocaine. nih.govevitachem.com

Table 1: Comparison of N-Demethylation Methods for Tropane Alkaloids
MethodKey Reagents/ConditionsAdvantagesReference
Electrochemical DemethylationPorous glassy carbon electrode, ethanol/water, room temperatureSelective, avoids hazardous reagents and metal catalysts, high yield. rsc.org, researchgate.net
Metal-Catalyzed OxidationPd(OAc)₂ or Cu(OAc)₂, oxidizing agent (e.g., O₂)Efficient, one-pot reaction. google.com, wipo.int
Chloroformate Reagents1-chloroethyl chloroformate (ACE-Cl), dichloroethane, methanolEffective for synthesis, used for preparing isotopically labeled standards. nih.gov

Transesterification is the second critical reaction pathway leading to this compound. This reaction involves the substitution of the methyl group of the ester functionality with an ethyl group from ethanol. This compound can be formed when norcocaine undergoes transesterification in the presence of ethanol. nih.gov

In vivo, this biotransformation is catalyzed by the enzyme human carboxylesterase-1 (hCE-1). nih.govmdpi.com This same enzyme is responsible for the well-known transesterification of cocaine to cocaethylene when ethanol is present. researchgate.netnih.gov It has been reported that with alcohol co-administration, a significant percentage of cocaine (ranging from ~18% to ~34% depending on the route of administration) is converted to cocaethylene. uky.edunih.govresearchgate.net A similar enzymatic process is understood to convert norcocaine to this compound. nih.gov For laboratory synthesis, this reaction can be mimicked using appropriate chemical catalysts or enzymatic preparations to achieve the transesterification of norcocaine to yield this compound.

Preparation of Isotopically Labeled this compound for Analytical and Mechanistic Studies

Isotopically labeled compounds are indispensable for modern analytical chemistry, particularly for quantitative analysis using mass spectrometry techniques like LC-MS/MS. nih.gov They serve as ideal internal standards, allowing for precise correction of sample loss during preparation and for matrix effects that can alter instrument response. nih.gov

The synthesis of isotopically labeled this compound can be approached by incorporating stable isotopes (e.g., ²H, ¹³C) into a precursor molecule. Research has detailed the synthesis of [phenyl-¹³C₆]-labeled cocaine. nih.gov This labeled cocaine can then serve as a starting material for subsequent reactions.

The established synthetic routes can be adapted for labeled compounds:

Synthesis of Labeled Cocaethylene : [phenyl-¹³C₆]cocaine can be transesterified to produce [phenyl-¹³C₆]cocaethylene. nih.gov

N-Demethylation of Labeled Cocaethylene : The resulting labeled cocaethylene can then be N-demethylated using methods like the ACE-Cl procedure to yield [phenyl-¹³C₆]this compound.

Synthesis of Labeled Norcocaine : Alternatively, [phenyl-¹³C₆]cocaine can first be N-demethylated to give [phenyl-¹³C₆]norcocaine. nih.gov

Transesterification of Labeled Norcocaine : This labeled norcocaine can then undergo transesterification to produce the final [phenyl-¹³C₆]this compound.

Deuterium-labeled standards, such as cocaethylene-d₃, have also been used in research, indicating that similar strategies could be applied to synthesize this compound-d₃ for use in quantitative studies. researchgate.netnih.gov

Rational Design and Synthesis of this compound Analogues for Structure-Activity Relationship Investigations

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how a molecule's chemical structure correlates with its biological activity. oncodesign-services.com The process involves the systematic synthesis of analogues where specific parts of the molecule are modified, followed by biological testing to determine the effect of these changes. oncodesign-services.com

While specific SAR studies focused exclusively on this compound analogues are not extensively documented, the principles of rational drug design can be applied to explore its structural requirements for activity. The synthesis of this compound analogues would involve targeted modifications to its core structure.

Potential synthetic strategies for generating this compound analogues for SAR studies include:

Varying the Ester Group : The ethyl ester of this compound could be replaced with other alkyl or aryl groups. This could be achieved by performing the transesterification of norcocaine with different alcohols (e.g., propanol, butanol).

Modifying the Benzoyl Moiety : The benzoyl group could be substituted with other acyl groups. This would involve synthesizing analogues of ecgonine (B8798807), N-demethylating them, and then performing the desired esterification and transesterification reactions.

Alterations to the Tropane Ring : Introducing substituents onto the tropane skeleton itself could provide insights into steric and electronic requirements.

Metabolic Pathways and Biotransformation of Norcocaethylene

Enzymatic Formation of Norcocaethylene within Biological Systems

The biogenesis of this compound is intricately linked to the metabolism of cocaine and its interaction with ethanol (B145695). It is formed through two primary enzymatic routes: the oxidation of cocaethylene (B1209957) catalyzed by cytochrome P450 enzymes and the transesterification of norcocaine (B1214116) facilitated by human carboxylesterase-1 (hCE-1) nih.govresearchgate.net. The presence of alcohol significantly influences cocaine's metabolic landscape, leading to the production of additional toxic metabolites like cocaethylene and this compound nih.govnih.govnih.gov.

Role of Carboxylesterase-1 (hCE-1) in Biotransformation

Human carboxylesterase-1 (hCE-1), also known as CES1, is a prominent liver enzyme with a broad substrate specificity, playing a key role in the hydrolysis and transesterification of various xenobiotics, including cocaine genecards.orguniprot.org. In the context of this compound formation, hCE-1 is instrumental in the initial step of cocaethylene synthesis. When alcohol is present, hCE-1 catalyzes the transesterification of cocaine with ethanol, leading to the formation of cocaethylene nih.govmdpi.comumich.eduwikipedia.org. Furthermore, hCE-1 is involved in the subsequent transesterification of norcocaine, which can react with alcohol to produce this compound nih.govresearchgate.net.

Cytochrome P450 (e.g., CYP3A4) Catalysis in this compound Biogenesis

Cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases critical for the oxidative metabolism of numerous endogenous and exogenous compounds, including drugs of abuse. In the biogenesis of this compound, CYP enzymes contribute to the oxidative pathways. Specifically, cytochrome P450 3A4 (CYP3A4) is known to mediate the N-demethylation of cocaine, yielding norcocaine nih.govmdpi.comumich.eduresearchgate.netmdpi.com. Following the formation of cocaethylene, its oxidation under the catalysis of P450 enzymes also contributes to the production of this compound nih.govresearchgate.netmdpi.com.

This compound Catabolism and Enzymatic Inactivation Pathways

This compound has been identified as the most toxic metabolite among cocaine derivatives nih.govnih.govnih.gov. Consequently, its enzymatic hydrolysis and inactivation are crucial for detoxification within biological systems nih.govjensenlab.orgresearchgate.net.

Hydrolysis by Butyrylcholinesterase (BChE) and Engineered Enzyme Variants

Butyrylcholinesterase (BChE), a plasma enzyme primarily synthesized in the liver, is a key player in the catabolism of cocaine and its active metabolites, including this compound nih.govumich.edujensenlab.orgresearchgate.netwikipedia.org. BChE catalyzes the hydrolysis of these compounds into biologically inactive metabolites nih.govumich.edujensenlab.orgresearchgate.net. While wild-type human BChE does exhibit catalytic activity against this compound, its efficiency is often insufficient for rapid detoxification, especially in overdose scenarios nih.govjensenlab.orgresearchgate.net.

To enhance the detoxification process, engineered enzyme variants, often referred to as cocaine hydrolases (e.g., E14-3 and E12-7), have been developed from human BChE nih.govjensenlab.orgresearchgate.net. These engineered enzymes demonstrate significantly improved catalytic efficiencies for the hydrolysis of this compound compared to the wild-type enzyme nih.govjensenlab.orgresearchgate.net. For instance, the E12-7 variant has shown a substantial increase in catalytic efficiency against this compound and has been proven to effectively metabolize the compound in in vivo rat models nih.govjensenlab.org.

Kinetic Characterization of this compound Hydrolysis (kcat, KM)

Detailed kinetic studies have characterized the enzymatic hydrolysis of this compound by both wild-type human BChE and its engineered variants, providing insights into their catalytic efficiencies. The kinetic parameters, namely the catalytic rate constant (kcat) and the Michaelis constant (KM), are critical for understanding enzyme-substrate interactions.

For wild-type human BChE, the hydrolysis of this compound is characterized by a kcat of 9.5 min⁻¹ and a KM of 11.7 µM. This results in a catalytic efficiency (kcat/KM) of 8.12 × 10⁵ M⁻¹ min⁻¹, which is comparable to its efficiency against (-)-cocaine nih.govjensenlab.orgresearchgate.net.

In contrast, engineered BChE variants exhibit significantly enhanced kinetic profiles. The E12-7 variant, a notable cocaine hydrolase, demonstrates a kcat of 210 min⁻¹ and a KM of 6.6 µM for this compound. This translates to a catalytic efficiency (kcat/KM) of 3.18 × 10⁷ M⁻¹ min⁻¹, representing an approximately 39-fold improvement over wild-type BChE nih.govjensenlab.orgresearchgate.net.

Table 1: Kinetic Parameters for this compound Hydrolysis

Enzyme Variantkcat (min⁻¹)KM (µM)kcat/KM (M⁻¹ min⁻¹)Fold Improvement vs. Wild-Type BChE
Wild-Type BChE9.5 nih.govjensenlab.orgresearchgate.net11.7 nih.govjensenlab.orgresearchgate.net8.12 × 10⁵ nih.govjensenlab.orgresearchgate.net1
E12-7210 nih.govjensenlab.orgresearchgate.net6.6 nih.govjensenlab.orgresearchgate.net3.18 × 10⁷ nih.govjensenlab.orgresearchgate.net39 nih.govjensenlab.org

Interplay with Co-administered Substances in the Metabolic Landscape of this compound

The metabolic fate of this compound is profoundly influenced by the presence of co-administered substances, particularly alcohol. The concurrent use of cocaine and alcohol is a common occurrence and is directly responsible for the formation of this compound nih.govnih.govnih.govcapes.gov.brresearchgate.netnih.govnih.gov.

Alcohol (ethanol) plays a pivotal role by altering cocaine's primary metabolic pathways. Instead of undergoing complete hydrolysis to inactive metabolites, a portion of cocaine undergoes transesterification with ethanol, catalyzed by hCE-1, to form cocaethylene nih.govnih.govmdpi.comwikipedia.orgmdpi.comnih.gov. This cocaethylene can then be further metabolized to this compound through oxidative pathways involving cytochrome P450 enzymes nih.govresearchgate.netmdpi.com.

Table 2: Key Metabolic Interactions in this compound Biogenesis

SubstanceEnzyme(s) InvolvedMetabolic ProcessProduct(s)Reference(s)
Cocaine + EthanolhCE-1TransesterificationCocaethylene nih.govmdpi.comumich.eduwikipedia.org
CocaethyleneP450 enzymesOxidationThis compound nih.govresearchgate.netmdpi.com
Norcocaine + EthanolhCE-1TransesterificationThis compound nih.govresearchgate.net

Advanced Analytical Methodologies for Norcocaethylene Detection and Quantification

Chromatographic Techniques for Norcocaethylene Analysis

Chromatographic techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), are indispensable for the separation, identification, and quantification of this compound in complex biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Profiling

GC-MS is a widely utilized technique for the profiling and identification of this compound, often in conjunction with other cocaine-related compounds. This method offers high selectivity and sensitivity, particularly when combined with appropriate derivatization strategies. For instance, a sensitive and selective procedure has been developed for the simultaneous analysis of cocaine, cocaethylene (B1209957), this compound, and other metabolites in biological samples such as blood, urine, and muscle homogenate. This method typically involves the conversion of analytes into hydrochloride salts prior to derivatization, which significantly enhances detection sensitivity erau.edu. The derivatized products are then analyzed using a GC/mass spectrometer system in selected ion monitoring (SIM) mode erau.eduresearchgate.net.

Research findings highlight the effectiveness of GC-MS in complex matrices. For example, a validated procedure for the simultaneous detection and quantification of this compound alongside other cocaine metabolites in human urine (500 µL) utilized GC/electron ionization mass spectrometry (GC/EI-MS) in selected-ion monitoring mode, employing deuterated analogues as internal standards for quantification researchgate.net. Another study demonstrated a GC/MS method for analyzing this compound in blood, urine, and muscle, achieving a limit of detection (LOD) of 2 ng/mL for this compound researchgate.net.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for this compound Quantification

LC-MS/MS has emerged as a powerful technique for the quantification of this compound, offering advantages such as minimal sample preparation and the elimination of derivatization steps for many analytes. This method provides excellent specificity, sensitivity, linearity, accuracy, precision, and stability nih.gov.

A high-performance LC-MS/MS method has been developed for the simultaneous determination of this compound and nine other cocaine-related metabolites in whole blood samples nih.gov. This method typically involves one-step solid-phase extraction for analyte isolation, followed by separation on specialized columns (e.g., Atlantis T3) and detection in positive ion mode using multiple reaction monitoring (MRM) nih.gov. A notable challenge in LC-MS/MS analysis is the separation of compounds like cocaine and this compound, which share the same m/z and possess similar physicochemical properties nih.gov. Despite this, LC-MS offers advantages over GC-MS for urine analysis, including direct injection of diluted urine, minimized specimen preparation, and improved detection without artifact formation nih.gov.

Sample Preparation and Derivatization Protocols for this compound Research

Effective sample preparation and derivatization are critical steps to ensure the accuracy, sensitivity, and reliability of analytical methods for this compound.

Optimized Solid-Phase Extraction (SPE) for Biological Matrices

Solid-phase extraction (SPE) is a widely adopted sample preparation technique for isolating this compound and related compounds from various biological matrices, including blood, urine, muscle homogenate, and plasma erau.eduresearchgate.netnih.govresearch-solution.com. SPE effectively cleans up samples, reduces matrix interferences, and concentrates analytes, leading to improved recovery and sensitivity scielo.brthermofisher.comphenomenex.com.

Protocols often involve protein precipitation (e.g., with cold acetonitrile) followed by SPE erau.eduresearchgate.net. Different types of SPE columns, such as C18, strong cation-exchange phases, or mixed-mode phases, are selected based on the chemical properties of the analytes to ensure efficient retention and elution of both polar and non-polar compounds nih.govresearch-solution.comphenomenex.com. For example, a method for simultaneous analysis of cocaine and its metabolites in urine successfully utilized SPE prior to GC-MS analysis scielo.br. For plasma and urine, procedures might involve liquid-liquid extraction followed by SPE (e.g., C18 light-load cartridges) nih.gov.

Chemical Derivatization Strategies for Enhanced this compound Detection

Chemical derivatization is often essential for GC-MS analysis of this compound and other polar cocaine metabolites. Derivatization aims to increase the volatility and thermal stability of the analytes, improve chromatographic separation, and achieve lower detection limits research-solution.com.

Common derivatizing agents include pentafluoropropionic anhydride (B1165640) (PFPA) and 2,2,3,3,3-pentafluoro-1-propanol (B1212958) (PFP) erau.eduresearchgate.netjcami.eubts.gov. PFPA derivatizes hydroxyl and secondary amine functional groups, while PFP derivatizes carboxylic acids, ensuring comprehensive derivatization of various functional groups present in cocaine-related compounds bts.gov. Another strategy involves the use of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) for silylation, which can be performed directly at the GC injection port (injection-port derivatization) to simplify sample preparation and eliminate incubation steps researchgate.netresearchgate.net. The formation of hydrochloride salts before derivatization has also been shown to increase sensitivity for detecting this compound and other analytes erau.edu.

Validation Parameters for this compound Analytical Methods in Research Settings

The validation of analytical methods for this compound in research settings adheres to established guidelines to ensure reliability and accuracy. Key validation parameters include linearity, precision, accuracy, limits of detection (LOD) and quantification (LOQ), recovery, and stability nih.govscielo.brscielo.brresearchgate.netresearchgate.net.

Table 1: Representative Validation Parameters for Cocaine Metabolite Analysis (GC-MS in Urine)

ParameterCocaine (COC)Benzoylecgonine (B1201016) (BZE)Cocaethylene (CE)
Linearity Range15 - 2000 ng/mL scielo.brscielo.br20 - 3000 ng/mL scielo.brscielo.br15 - 2000 ng/mL scielo.brscielo.br
0.9985 scielo.brscielo.br0.9997 scielo.brscielo.br0.9993 scielo.brscielo.br
Accuracy (%)93.5 - 102.1 scielo.brscielo.br97.5 - 104.8 scielo.brscielo.br90.6 - 101.5 scielo.brscielo.br
Precision (CV%)5.4 - 14.6 scielo.brscielo.br7.8 - 12.3 scielo.brscielo.br5.9 - 12.3 scielo.brscielo.br
LOD10 ng/mL scielo.brscielo.br15 ng/mL scielo.brscielo.br10 ng/mL scielo.brscielo.br
LOQ15 ng/mL scielo.brscielo.br20 ng/mL scielo.brscielo.br15 ng/mL scielo.brscielo.br
Recovery (%)78.0 - 85.8 scielo.brscielo.br74.0 - 79.8 scielo.brscielo.br83.0 - 91.5 scielo.brscielo.br

Note: While specific validation data for this compound for all parameters in a single study were not extensively detailed in the provided snippets, a study reported an LOD of 2 ng/mL for this compound using a GC/MS method in blood, urine, and muscle researchgate.net. LC-MS/MS methods for cocaine and its metabolites, including this compound, have reported LODs ranging from 0.2 to 0.9 ng/mL and LLOQs from 1.9 to 3.2 ng/mL in whole blood nih.gov.

Guidelines from national and international bodies, such as Resolution n° 27 of May 17th, 2012, published by the National Agency of Health Surveillance (ANVISA), and international guidelines like those from UNODC, are commonly followed for method validation scielo.brscielo.br. These guidelines ensure that the developed methods meet rigorous criteria for their intended research application.

Limits of Detection (LOD) and Quantification (LOQ) for this compound

The sensitivity of analytical methods for this compound is paramount for its accurate detection, especially when present at low concentrations. The Limits of Detection (LOD) and Limits of Quantification (LOQ) define the lowest concentrations at which the analyte can be reliably detected and quantified, respectively. These values can vary significantly depending on the analytical technique, sample matrix, and specific protocol employed.

For this compound, reported LOD values in biological matrices such as blood, urine, and muscle have been as low as 2 ng/mL when analyzed by GC/mass spectrometry researchgate.net. In broader multi-analyte assays for cocaine and its metabolites, including this compound, LODs for various compounds have ranged from approximately 1 ng/ml in liquid specimens to 0.1 ng/mg in hair samples using GC-MS science.gov. For instance, a GC-MS method for cocaine in human urine reported an LOD of 15 ng/mL and an LOQ of 50 ng/mL for cocaine scientificliterature.org. While specific LOD/LOQ values for this compound are not universally reported across all studies, the general trend indicates that advanced chromatographic techniques coupled with mass spectrometry offer the necessary sensitivity for its detection.

The following table presents representative LOD and LOQ values for this compound and related compounds in various biological matrices, highlighting the typical sensitivities achieved with advanced analytical methods.

CompoundMatrixMethodLOD (ng/mL or ng/mg)LOQ (ng/mL or ng/mg)Reference
This compoundBlood, Urine, MuscleGC/MS2 ng/mLNot specified researchgate.net
CocaineHairGC-MS0.1 ng/mg0.1 ng/mg science.gov
CocaethyleneHairGC-MS0.1 ng/mg0.1 ng/mg science.gov
CocaineUrineGC-MS15 ng/mL50 ng/mL scientificliterature.org
CocaethyleneUrineHPTLC100 ng/mL250 ng/mL researchgate.net
CocaineUrineHPTLC100 ng/mL250 ng/mL researchgate.net
CocaineUrineHPLC0.025 µg/mL0.2 µg/mL researchgate.net
CocaethyleneUrineHPLC0.025 µg/mL0.1 µg/mL researchgate.net
CocaineHuman UrineGC/EI-MS2.5 ng/mL (lowest)2.5 ng/mL (lowest) wiley.com
This compoundHuman UrineGC/EI-MS2.5 ng/mL (lowest)2.5 ng/mL (lowest) wiley.com

Note: LOD and LOQ values can vary based on specific laboratory protocols and instrumentation.

Specificity and Selectivity Considerations in Multi-Analyte Assays

Specificity and selectivity are critical attributes of analytical methods, particularly in multi-analyte assays where numerous compounds with similar chemical structures may be present in a complex biological matrix. This compound is often found alongside its parent compound, cocaethylene, and other cocaine metabolites such as benzoylecgonine, ecgonine (B8798807) methyl ester, and norcocaine (B1214116) researchgate.netscience.govwiley.com.

Techniques like GC-MS and LC-MS/MS offer high specificity and selectivity due to their ability to separate compounds chromatographically before detection by mass spectrometry. In GC-MS, selected ion monitoring (SIM) allows for the detection of specific ions characteristic of the target analyte, minimizing interference from other compounds researchgate.netscience.govwiley.com. For LC-MS/MS, selected reaction monitoring (SRM) provides even greater specificity by monitoring specific precursor-product ion transitions, which is highly effective in complex matrices like urine nih.gov.

The use of deuterated internal standards is a common practice to enhance the accuracy and precision of quantification in multi-analyte assays. These isotopically labeled analogs behave similarly to the target analytes during extraction and chromatography but are distinguishable by mass spectrometry, allowing for correction of matrix effects and variations in recovery researchgate.netscience.govwiley.com. This approach ensures reliable quantification of this compound even in the presence of numerous endogenous and exogenous compounds.

Application of Analytical Methods in Preclinical and In Vitro this compound Research

The advanced analytical methods developed for this compound detection and quantification are indispensable tools in preclinical and in vitro research. Preclinical research involves evaluating drug candidates in laboratory settings (in vitro) and animal models (in vivo) to assess their safety profile, pharmacokinetics, pharmacodynamics, and preliminary efficacy before human clinical trials xenotech.combiostatistics.ca. In vitro studies, using cell cultures or isolated tissues, allow for the assessment of a compound's effects at a cellular level biostatistics.ca.

These analytical techniques enable researchers to:

Investigate Metabolic Pathways: By quantifying this compound and its precursors/metabolites, researchers can elucidate the precise metabolic pathways involved in its formation and breakdown in various biological systems. For example, studies have applied GC/IT-MS methods to quantify cocaine, benzoylecgonine, and norcocaine in primary cultured human proximal tubular epithelial cells (HPTCs) after incubation with cocaine, demonstrating the applicability of these methods in studying cellular metabolism science.gov. Similarly, a comprehensive method for analyzing this compound and other cocaine-related compounds has been successfully applied in analyzing postmortem samples from aviation accident pilot fatalities and motor vehicle operators, providing insights into their disposition in tissues researchgate.net.

Characterize Toxicokinetics: In preclinical studies, analytical methods are used to determine the concentration of this compound in biological matrices from treated animals over time, allowing for the calculation of toxicokinetic parameters such as clearance and volume of distribution xenotech.com. This helps in understanding how the body processes this compound and its potential accumulation.

Assess Exposure and Disposition: Analytical methods are crucial for determining the presence and levels of this compound in various biological specimens (e.g., blood, urine, hair) from research subjects, providing insights into exposure patterns and disposition within the body researchgate.netscience.govnih.govresearchgate.net. For instance, a sensitive HPLC assay was developed to quantify this compound, along with other nonpolar and polar cocaine metabolites, in rat plasma and urine researchgate.net.

The ability to accurately detect and quantify this compound in controlled preclinical and in vitro environments is fundamental for advancing the understanding of its pharmacological and toxicological properties, contributing to a more comprehensive view of cocaine's metabolic profile.

Molecular and Cellular Mechanistic Investigations of Norcocaethylene

Receptor Binding and Ligand Interaction Profiling (In Vitro Models)

The primary mechanism of action for cocaine and its active metabolites is the inhibition of monoamine transporters. mdpi.com In vitro studies profiling norcocaethylene's binding to these transporters and other receptor systems help to characterize its neurochemical effects.

This compound is structurally similar to cocaine and cocaethylene (B1209957), and its activity at neurotransmitter transporters is inferred from structure-activity relationship (SAR) studies of cocaine analogs. nih.gov The key transporters it interacts with are the dopamine (B1211576) transporter (DAT), the serotonin (B10506) transporter (SERT), and the norepinephrine (B1679862) transporter (NET). uky.edujefferson.edu

The primary structural differences between this compound and its parent compound, cocaethylene, is the absence of a methyl group on the tropane (B1204802) nitrogen. SAR studies on cocaine analogs have shown that removal of this N-methyl group (to create a "nor-" compound) has distinct effects on binding potency at the three main monoamine transporters. nih.gov Research indicates that this modification results in little to no change in binding potency at the dopamine transporter site. nih.gov However, the same structural change tends to produce an increase in binding potency at both the norepinephrine and serotonin transporter sites. nih.gov

Furthermore, in vitro binding studies have demonstrated that cocaethylene is equipotent to cocaine in its ability to inhibit ligand binding at the dopamine transporter. nih.govmdpi.com Given this, and the SAR data, it is projected that this compound has a high affinity for the dopamine transporter, similar to that of cocaine and cocaethylene. nih.gov Its presumed inhibition of dopamine reuptake leads to an accumulation of dopamine in the synaptic cleft, which is a primary driver of its psychoactive effects. mdpi.comuky.edu While precise binding affinity values (Kᵢ) for this compound are not widely documented, its potent interaction with monoamine transporters is a key feature of its pharmacological profile.

Beyond the primary targets of monoamine transporters, parent compounds like cocaine have been shown to interact with other receptor and channel systems, suggesting potential secondary targets for this compound. In vitro studies on cocaine have revealed interactions with voltage-gated sodium channels, which contributes to its local anesthetic properties. mdpi.comuky.edu Cocaine also demonstrates binding activity at sigma opioid receptors (σ₁ and σ₂), NMDA receptors, and adrenergic receptors. mdpi.com

Enzymatic Interactions and Reaction Mechanisms of this compound

This compound is a substrate for certain metabolic enzymes, and understanding these interactions is key to its pharmacokinetics.

In vitro studies have identified this compound as a substrate for human butyrylcholinesterase (BChE), an enzyme also responsible for metabolizing cocaine. nih.gov Molecular docking simulations have provided insights into how this compound binds within the active site of BChE. These models show that this compound orients itself in a manner similar to cocaine, positioning its benzoyl ester group for hydrolysis. nih.gov The binding is stabilized by interactions with key amino acid residues within the enzyme's active site gorge. This includes the catalytic triad (B1167595) (Serine-198, Histidine-438, and Glutamate-325) and an oxyanion hole (formed by Glycine-116, Glycine-117, and Alanine-199), which are crucial for the catalytic mechanism of ester hydrolysis. nih.gov

Human liver carboxylesterases (hCEs) are also involved in the metabolism of cocaine and its derivatives. researchgate.net Specifically, hCE-1 is responsible for the transesterification of cocaine to cocaethylene in the presence of ethanol (B145695), and it is plausible that it also metabolizes this compound. mdpi.com

The process of an enzyme binding to its substrate is a dynamic one, often involving conformational changes in the enzyme's structure. nih.gov When this compound binds to the active site of an enzyme like BChE, the enzyme undergoes slight structural adjustments to achieve an optimal catalytic state, often referred to as an "induced fit." Molecular dynamics simulations of related compounds suggest that the enzyme's structure is not rigid; rather, it possesses flexibility that allows it to accommodate the substrate. nih.gov

The binding of this compound into the active site cavity stabilizes a transition state for the hydrolysis reaction. This interaction likely quenches certain dynamic motions of the enzyme while promoting others that are necessary for catalysis, ultimately leading to the cleavage of the ester bond and the breakdown of the this compound molecule. nih.govresearchgate.net

Modulation of Cellular Signaling Pathways by this compound (In Vitro Models)

The interaction of this compound with neurotransmitter transporters initiates a cascade of downstream cellular signaling events. The primary consequence of blocking dopamine, norepinephrine, and serotonin reuptake is an increase in the concentration of these neurotransmitters in the synapse. mdpi.com This elevated neurotransmitter level leads to enhanced and prolonged stimulation of postsynaptic receptors.

This receptor activation, in turn, modulates intracellular second messenger systems. frontiersin.org For example, the activation of D1-like dopamine receptors stimulates the enzyme adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). nih.gov This increase in cAMP subsequently activates Protein Kinase A (PKA), which then phosphorylates numerous downstream protein targets, including transcription factors like cAMP response element-binding protein (CREB). nih.govoatext.com Conversely, activation of D2-like dopamine receptors can inhibit adenylyl cyclase, leading to a decrease in cAMP levels. nih.gov

Therefore, by inhibiting monoamine transporters, this compound is expected to indirectly modulate these critical signaling pathways, such as the cAMP/PKA cascade, which are fundamental to regulating neuronal excitability, gene expression, and synaptic plasticity. nih.gov While direct in vitro studies measuring these specific downstream effects of this compound are limited, this modulation is the well-established consequence of the actions of reuptake inhibitors. oatext.com

Table of Kinetic Parameters for this compound Hydrolysis by Human BChE and Mutants (In Vitro)

Enzymekcat (min⁻¹)KM (µM)kcat/KM (M⁻¹min⁻¹)Fold Improvement over Wild-Type
Wild-Type BChE 9.511.78.12 x 10⁵1
E12-7 Mutant 2106.63.18 x 10⁷39

Data sourced from in vitro enzyme activity assays. researchgate.netnih.gov The E12-7 mutant (A199S/F227A/S287G/A328W/Y332G) shows a significantly improved catalytic efficiency for hydrolyzing this compound compared to the wild-type enzyme.

Preclinical in Vivo and Ex Vivo Research Models for Norcocaethylene Studies

Pharmacokinetic Characterization and Metabolic Clearance of Norcocaethylene in Animal Models

The study of this compound's pharmacokinetics in animal models provides crucial data on its absorption, distribution, metabolism, and excretion. Research in rat models has been instrumental in characterizing its behavior in vivo.

Following the co-administration of cocaine (20 mg/kg, i.p.) and alcohol (1 g/kg, i.p.) in Sprague-Dawley rats, this compound is detected in the blood, reaching a peak concentration (Cmax) of approximately 0.035 µM (or 35 nM). pharmaron.com The elimination half-life of this compound under these conditions is longer than that of the parent cocaine compound. pharmaron.com

In separate studies designed to evaluate clearance, rats were administered 2 mg/kg of this compound intravenously. In control animals (without the presence of an exogenous enzyme), the average blood concentration of this compound was approximately 1.3 µM at 3 minutes post-injection. nih.gov These studies highlight the compound's presence in the circulatory system following its formation or direct administration, forming the basis for understanding its potential systemic impact.

Pharmacokinetic Parameters of this compound in Rat Models
Animal ModelAdministration DetailsParameterValueSource
Sprague-Dawley RatCo-administration of 20 mg/kg cocaine and 1 g/kg alcohol (i.p.)Peak Blood Concentration (Cmax)~0.035 µM pharmaron.com
Rat2 mg/kg this compound (i.v.)Blood Concentration (at 3 min)~1.3 µM nih.gov

Evaluation of Enzyme-Mediated this compound Biotransformation in Animal Models

The biotransformation of this compound is primarily mediated by esterase enzymes, which hydrolyze the compound. In vitro studies using animal and human enzymes have been critical in identifying the specific enzymes involved and quantifying their efficiency. This compound is formed from cocaethylene (B1209957) via N-demethylation, a reaction that can be catalyzed by enzymes such as cytochrome P450 3A4 (CYP3A4). pharmaron.com Its subsequent breakdown is largely attributed to hydrolysis by carboxylesterases. nih.govmdpi.com

The primary enzyme responsible for this hydrolysis in humans is butyrylcholinesterase (BChE). mdpi.com The catalytic efficiency of wild-type human BChE against this compound has been characterized and compared to its activity against cocaine. Furthermore, computationally designed BChE mutants, developed as potential therapeutic enzymes, have been evaluated for their ability to metabolize this compound. Mutants such as E14-3 and E12-7 have demonstrated significantly improved catalytic activity against this compound compared to the wild-type enzyme. mdpi.com For instance, the E12-7 mutant shows a 39-fold improvement in catalytic efficiency (kcat/KM) for this compound hydrolysis. mdpi.com Studies have confirmed that the exogenous administration of the E12-7 enzyme can efficiently metabolize this compound in rats. nih.govmdpi.com Another cocaine hydrolase, E30-6, has also been shown to be effective at accelerating the hydrolysis of this compound.

In Vitro Catalytic Efficiencies of Hydrolases Against this compound
Enzymekcat (min⁻¹)KM (µM)kcat/KM (M⁻¹ min⁻¹)Source
Wild-type human BChE9.511.78.12 x 10⁵ mdpi.com
E14-3 (BChE Mutant)15011.11.35 x 10⁷ mdpi.com
E12-7 (BChE Mutant)2106.63.18 x 10⁷ mdpi.com

Neurochemical Modulation by this compound in Specific Animal Brain Regions (Ex Vivo Assays)

The psychoactive effects of cocaine and its primary active metabolite, cocaethylene, are largely attributed to their interaction with monoamine transporters in the brain, particularly the dopamine (B1211576) transporter (DAT), which leads to increased extracellular dopamine levels. mdpi.com Ex vivo research models, such as brain slice preparations and synaptosomes (isolated nerve terminals), are standard methods for directly studying how compounds affect neurotransmitter uptake and release in specific brain regions like the striatum and nucleus accumbens. These techniques allow for precise measurement of a substance's affinity for transporters and its impact on neurotransmitter dynamics.

For related compounds like cocaethylene, ex vivo studies using synaptosomes have been conducted to determine their potency in inhibiting dopamine uptake. nih.gov Similarly, the metabolite norcocaine (B1214116) has been studied for its ability to inhibit noradrenaline uptake in brain synaptosomes. mdpi.com However, based on a review of the available scientific literature, specific ex vivo assay data on the direct effects of this compound on neurotransmitter modulation in distinct animal brain regions are not described. While the methodologies are well-established for its parent compounds, research applying these ex vivo models to specifically characterize this compound's affinity for monoamine transporters or its influence on neurotransmitter release and uptake has not been reported.

Computational Chemistry and in Silico Modeling Approaches for Norcocaethylene Research

Molecular Docking Simulations of Norcocaethylene-Protein Interactions

Molecular docking simulations are pivotal in predicting the binding orientation and affinity of this compound with various protein targets, most notably human butyrylcholinesterase (BChE) and its mutants, often referred to as cocaine hydrolases. These simulations provide insights into the key intermolecular interactions that govern the binding process.

Docking studies have been instrumental in elucidating the binding mode of this compound within the active site of BChE. The binding site is typically defined as a sphere around the catalytic serine residue (S198). The simulations reveal that the stability of the this compound-BChE complex is maintained through a network of interactions, including hydrogen bonds and van der Waals forces, with specific residues within the active-site gorge. For instance, the aromatic rings of the ligand can engage in π-π stacking interactions with aromatic residues such as tryptophan and tyrosine, while the carbonyl group can form hydrogen bonds with amino acids like serine.

The insights gained from molecular docking have been crucial in the rational design of more efficient cocaine hydrolases. By understanding the binding interactions, researchers can predict how specific mutations in the active site might enhance the binding affinity and catalytic efficiency for this compound. For example, docking simulations can help identify steric hindrances that may impede optimal binding and suggest mutations to alleviate these clashes.

Table 1: Key Interacting Residues in this compound-BChE Complex as Suggested by Molecular Docking Studies

ResidueType of InteractionPotential Role in Binding
Ser198Hydrogen BondForms part of the catalytic triad (B1167595), crucial for hydrolysis.
His438Hydrogen BondAnother member of the catalytic triad, involved in the catalytic mechanism.
Trp286π-π StackingStabilizes the aromatic moiety of this compound.
Tyr341π-π StackingContributes to the stabilization of the ligand's aromatic structure.
Ala328Alkyl InteractionProvides hydrophobic interactions that contribute to binding affinity.

Molecular Dynamics Simulations for Conformational Analysis and Binding Energetics of this compound

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the conformational changes and energetics of the this compound-protein complex over time. MD simulations of this compound in complex with BChE and its mutants have been performed to understand the stability of the docked poses and to analyze the conformational landscape of both the ligand and the protein upon binding.

These simulations can reveal how the binding of this compound influences the flexibility of different regions of the protein, such as the active site loops. By tracking the root-mean-square deviation (RMSD) of the protein backbone and the ligand, researchers can assess the stability of the complex. Furthermore, MD simulations allow for the calculation of binding free energies, which provide a more accurate estimation of the binding affinity than docking scores alone. Methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be used to decompose the binding free energy into contributions from different energy terms, such as electrostatic and van der Waals interactions.

Conformational analysis of this compound within the active site can also be performed using MD simulations. This can reveal the preferred conformations of the ligand when bound to the enzyme, which is crucial for understanding the catalytic mechanism. For instance, the orientation of the ester group of this compound relative to the catalytic residues is a key determinant of the hydrolysis rate.

Table 2: Parameters from Molecular Dynamics Simulations of this compound-BChE Complex

ParameterSignificanceTypical Findings
RMSD of Protein BackboneIndicates the stability of the protein structure over the simulation time.Stable RMSD values suggest a stable protein-ligand complex.
RMSD of LigandShows the stability of the ligand's binding pose within the active site.Low RMSD indicates a stable binding mode.
Binding Free Energy (ΔG_bind)Quantifies the strength of the interaction between the ligand and the protein.More negative values indicate stronger binding.
Per-residue Energy DecompositionIdentifies key residues contributing to the binding affinity.Highlights "hot-spot" residues for targeted mutagenesis.

Quantum Mechanical Calculations for Elucidating this compound Reaction Pathways

Quantum mechanical (QM) calculations are employed to study the electronic structure and reactivity of this compound, providing detailed insights into the mechanism of its hydrolysis. These methods can model the breaking and forming of chemical bonds, which is essential for understanding the catalytic reaction.

QM and hybrid QM/Molecular Mechanics (QM/MM) calculations can be used to map the entire reaction pathway of this compound hydrolysis catalyzed by BChE. This involves identifying the structures of the reactants, transition states, intermediates, and products along the reaction coordinate. The energy barriers associated with each step of the reaction can be calculated, allowing for the determination of the rate-limiting step.

For instance, the hydrolysis of the ester bond in this compound by the catalytic serine residue of BChE involves a nucleophilic attack, the formation of a tetrahedral intermediate, and the subsequent release of the products. QM calculations can provide the geometries and energies of the transition states for both the acylation and deacylation steps of this process. This information is invaluable for understanding how mutations in the enzyme's active site can affect the catalytic rate by stabilizing or destabilizing these transition states.

Table 3: Key Steps in the Hydrolysis of this compound Investigated by Quantum Mechanical Calculations

Reaction StepDescriptionInformation Gained from QM Calculations
Nucleophilic AttackThe catalytic serine residue attacks the carbonyl carbon of the ester group.Geometry and energy of the first transition state (TS1).
Tetrahedral Intermediate FormationFormation of a transient intermediate with a tetrahedral carbon.Stability of the tetrahedral intermediate.
AcylationThe alcohol portion of the ester is released, and the acyl-enzyme intermediate is formed.Energy barrier for the formation of the acyl-enzyme intermediate.
DeacylationThe acyl-enzyme intermediate is hydrolyzed by a water molecule.Geometry and energy of the second transition state (TS2) and the overall rate-limiting step.

Structure-Based Computational Design for Enzyme Engineering Targeting this compound

The knowledge gained from molecular docking, MD simulations, and QM calculations provides a solid foundation for the structure-based computational design of enzymes with enhanced catalytic activity against this compound. The primary target for this engineering effort has been human BChE.

The goal of computational enzyme design is to identify specific mutations that will improve the enzyme's ability to metabolize this compound. This is often achieved by focusing on residues within the active site that interact directly with the substrate. For example, computational models can predict that replacing a bulky amino acid with a smaller one might create more space for this compound to adopt an optimal conformation for catalysis.

Several studies have successfully used this approach to create highly efficient "cocaine hydrolases." e-nps.or.krrsc.org These engineered enzymes have demonstrated significantly improved catalytic efficiencies (kcat/KM) for this compound compared to the wild-type BChE. e-nps.or.kr For example, the mutant E12-7 showed a 39-fold improvement in catalytic efficiency against this compound. e-nps.or.kr Another engineered enzyme, E30-6, has also been shown to be highly efficient in hydrolyzing this compound. These successes highlight the power of combining computational design with experimental validation to develop novel enzymes for therapeutic applications.

Table 4: Computationally Designed BChE Mutants with Enhanced Activity Against this compound

EnzymeMutationsFold Improvement in Catalytic Efficiency (kcat/KM) vs. Wild-Type
E14-3Specific mutations identified through computational designImproved activity noted e-nps.or.kr
E12-7Specific mutations identified through computational design39-fold e-nps.or.kr
E30-6Specific mutations identified through computational designHighly efficient

Emerging Research Directions and Methodological Advancements in Norcocaethylene Studies

Development of Novel Synthetic Methodologies for Norcocaethylene and Its Derivatives

The synthesis of this compound and its derivatives is crucial for producing reference standards for analytical detection and for exploring its chemical and biological properties. This compound is formed metabolically through the N-demethylation of cocaethylene (B1209957) wikidata.orguni.lu. While specific "novel" synthetic methodologies solely for this compound itself are not extensively detailed in recent literature, advancements in the synthesis of related tropane (B1204802) alkaloids and N-demethylated cocaine metabolites provide a framework for potential future developments.

For instance, the synthesis of norcocaine (B1214116), an N-demethylated derivative of cocaine, has employed methods such as N-demethylation using 1-chloroethyl chloroformate (ACE-Cl). This approach is particularly favored for synthesizing isotopically labeled compounds, which are invaluable in metabolic studies and analytical method development. Other established methods for norcocaine synthesis include HCl-Dioxane and KMnO₄ oxidation, each offering different advantages in terms of yield and scalability.

The broader field of tropane alkaloid synthesis has also seen innovations, such as one-pot catalytic, enantioselective three-component reactions for cocaine synthesis. Such advancements in stereocontrolled synthesis of complex tropane structures could potentially inspire novel, more efficient, or stereoselective routes for this compound and its derivatives. The development of these synthetic strategies is vital for providing the necessary chemical tools to further investigate this compound's role in biological systems.

Advancements in Analytical Techniques for Ultra-Sensitive and Spatially Resolved this compound Detection

The accurate and sensitive detection of this compound in biological matrices is paramount for forensic, toxicological, and pharmacokinetic studies. Significant progress has been made in refining analytical methodologies to achieve ultra-sensitive detection limits and improve sample throughput.

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) remain the cornerstone techniques for the detection and quantification of this compound and other cocaine metabolites wikidata.org. These methods often incorporate solid-phase extraction (SPE) as a preferred sample preparation technique due to its ability to yield high recoveries and clean extracts from complex biological samples such as blood, urine, and muscle homogenates wikidata.orguni.lu.

To enhance sensitivity in GC/MS analysis, derivatization procedures are commonly employed. For example, derivatization with pentafluoropropionic anhydride (B1165640) and 2,2,3,3,3-pentafluoro-1-propanol (B1212958) has been shown to improve the detection limits for this compound and related compounds.

Recent advancements include the development of ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) methods, which offer improved sensitivity and faster analysis times for cocaine and its metabolites, including cocaethylene. While specific data for this compound with UHPLC-MS/MS are less detailed in the provided snippets, the general trend indicates that these highly sensitive techniques are applicable. For instance, a method for simultaneous analysis of cocaine, benzoylecgonine (B1201016), cocaethylene, and anhydroecgonine (B8767336) methyl ester (AEME) in blood achieved limits of quantification (LOQ) between 0.7-1.5 ng/mL.

Capillary zone electrophoresis (CZE) coupled to mass spectrometry via electrospray ionization (CE-ESI-MS) has also been explored for the detection of cocaine and its metabolites, demonstrating detection limits ranging from 1.5 to 10 ng/mL.

Table 1: Representative Analytical Method Performance for this compound and Related Metabolites

Analyte (Method)MatrixSample PreparationDerivatizationLOD/LOQ (ng/mL)Recovery (%)Reference
This compound (GC/MS)Blood, Urine, MuscleSPEPFP/PFPA + 2,2,3,3,3-pentafluoro-1-propanol2N/A
This compound (GC/MS)PlasmaN/AN/A1 (for 1 ng/mL)71.8 ± 18.8
Cocaine, Cocaethylene, Norcocaine (GC/MS)UrineSPEPFPA + 1,1,1,3,3,3-hexafluor-2-propanol1-287.5-98.0
Cocaine, Benzoylecgonine, Cocaethylene (UHPLC-MS/MS)BloodLLEN/A0.7-1.5 (LOQ)~80
Cocaine & Metabolites (CE-ESI-MS)UrineSPEN/A1.5-1080-94

Note: LOD = Limit of Detection; LOQ = Limit of Quantification; SPE = Solid-Phase Extraction; LLE = Liquid-Liquid Extraction; PFP/PFPA = Pentafluoropropionic anhydride/2,2,3,3,3-pentafluoro-1-propanol.

While significant advancements have been made in achieving ultra-sensitive detection, information regarding spatially resolved detection of this compound in biological tissues or cellular environments is not explicitly detailed in the provided research findings. This remains an area for potential future exploration, which could provide crucial insights into the localized distribution and effects of this metabolite.

Innovations in Computational Modeling for Predictive Research on this compound Biointeractions

Computational modeling plays an increasingly vital role in understanding the complex biointeractions of chemical compounds, including this compound. These models serve as complementary tools to empirical studies, enabling predictive research and the elucidation of molecular mechanisms.

For this compound, molecular modeling and molecular dynamics (MD) simulations have been instrumental in investigating its binding characteristics with key enzymes. Specifically, these techniques have been applied to study the interaction of this compound with wild-type human butyrylcholinesterase (BChE) and its engineered mutants. Researchers have utilized previously modeled protein structures, such as those derived from the Protein Data Bank (e.g., PDB code: 1P0P for BChE), as starting points for their simulations.

Through molecular docking, computational studies aim to understand how this compound binds to enzymes compared to its parent compounds, like cocaine. These computational insights are often validated and complemented by in vitro experimental tests, including protein expression and enzyme activity assays. This integrated approach allows for a more comprehensive understanding of the compound's behavior at a molecular level, predicting binding affinities and potential enzymatic transformations.

The application of computational models extends beyond direct molecular interactions. In a broader context, computational models are used to simulate complex biological systems, such as tumor responses to drug delivery, highlighting their utility in predicting drug efficacy based on various parameters. Similarly, in the field of addiction research, computational models of drug use and addiction are being developed to understand learning and decision-making processes, sometimes linking computations to specific brain circuits. While these broader applications may not directly model this compound's specific biointeractions, they underscore the growing sophistication and importance of computational approaches in drug-related research, paving the way for more predictive studies on this compound's biological impact.

Exploration of Novel Enzyme Targets and Engineered Biocatalysts for this compound Biotransformation

The biotransformation of this compound is a critical aspect of understanding its metabolic fate and developing potential therapeutic interventions. Research is actively exploring novel enzyme targets and engineering biocatalysts to efficiently metabolize this compound.

A key focus has been on human butyrylcholinesterase (BChE), an enzyme known for its role in metabolizing cocaine and its derivatives. Wild-type human BChE, along with computationally designed and engineered mutants, has been investigated for its catalytic activity against this compound. Studies have shown that specific BChE mutants, such as E14-3 (A199S/S287G/A328W/Y332G) and E12-7 (A199S/F227A/S287G/A328W/Y332G), exhibit significantly improved catalytic efficiency against this compound compared to the wild-type enzyme, both in vitro and in vivo.

The E12-7 mutant, in particular, has demonstrated the ability to efficiently metabolize cocaine, cocaethylene, and norcocaine in rats, further highlighting its potential as an engineered biocatalyst for the detoxification of these compounds, including this compound.

The field of biocatalysis engineering broadly focuses on optimizing biotransformations using isolated enzymes. This involves various strategies, including protein (enzyme) engineering, which utilizes techniques like directed evolution and rational mutagenesis to enhance enzyme function, stability, and substrate specificity. The discovery of novel biocatalysts, including those from specialized metabolism and diverse environments like marine ecosystems, is expanding the repertoire of enzymes available for biotransformation applications. These advancements in enzyme engineering and biocatalyst discovery offer promising avenues for developing effective enzymatic strategies to address the biotransformation of this compound.

Table 2: Catalytic Efficiency of Engineered Butyrylcholinesterase Mutants Against this compound

Enzyme VariantSubstrateCatalytic Efficiency (kcat/Km) - Relative to Wild-Type BChEReference
Wild-Type BChEThis compound1x (Baseline)
E14-3 MutantThis compoundMarkedly improved
E12-7 MutantThis compoundMarkedly improved
E12-7 MutantCocaineConsiderably improved
E12-7 MutantCocaethyleneEfficiently metabolized
E12-7 MutantNorcocaineEfficiently metabolized

Note: "Markedly improved" and "Considerably improved" indicate significant increases in catalytic efficiency compared to wild-type BChE, as stated in the source. Specific numerical values for kcat/Km were not provided in the snippets for direct comparison.

These research efforts underscore the potential for engineered enzymes to serve as therapeutic agents or tools for understanding and mitigating the effects of this compound.

Q & A

Q. Table 1: Key Considerations for this compound Research

Aspect Recommendation Evidence Source
Analytical Validation Use deuterated internal standards and SPE for LC-MS/MS quantification.
Ethanol Interaction Control CYP3A4 activity and pH in microsomal assays.
Study Design Apply PECO framework (Population, Exposure, Control, Outcome) for clarity.
Data Contradictions Perform meta-analyses with PRISMA to address heterogeneity.

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